molecular formula C22H25N5O2S B2977385 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1172233-89-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Numéro de catalogue: B2977385
Numéro CAS: 1172233-89-4
Poids moléculaire: 423.54
Clé InChI: QCJJPQSBWKVKPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound of high interest in medicinal chemistry and biochemical research. This complex molecule is a multifunctional heterocyclic compound, incorporating several pharmaceutically relevant motifs, including a 3,5-dimethylpyrazole, a 4-isopropylbenzothiazole, and a 3-methylisoxazole-5-carboxamide group . The presence of these distinct heterocyclic systems within a single structure suggests potential for versatile biological activity and makes it a valuable scaffold for investigating novel therapeutic targets. The benzothiazole core is a privileged structure in drug discovery, often associated with a range of pharmacological properties . Concurrently, the 3,5-dimethylpyrazole and isoxazole rings are common features in compounds studied for their enzyme inhibitory activity . Researchers may explore this compound's utility as a key intermediate in synthesizing more complex molecules or as a lead compound in the development of enzyme inhibitors, such as kinase inhibitors or FXR modulators . Its specific mechanism of action and primary research applications are yet to be fully characterized, presenting an opportunity for investigative research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols, including the use of personal protective equipment.

Propriétés

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-13(2)17-7-6-8-19-20(17)23-22(30-19)26(21(28)18-12-15(4)25-29-18)9-10-27-16(5)11-14(3)24-27/h6-8,11-13H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJPQSBWKVKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=CC=C3S2)C(C)C)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H24N4O2S
  • Molecular Weight : 396.49 g/mol

This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values were reported as follows:

  • C6 Glioma Cell Line : IC50 = 5.13 µM
  • SH-SY5Y Neuroblastoma Cell Line : IC50 = 5.00 µM

These values indicate that the compound is more effective than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) in inhibiting cell proliferation in these models .

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound triggers apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound caused significant cell cycle arrest at various phases:
    • G0/G1 Phase: 45.1%
    • S Phase: 32.9%
    • G2/M Phase: 19.5%

This suggests that the compound may disrupt normal cell cycle progression, leading to increased cancer cell death .

Comparative Biological Activity

To further elucidate the biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, a comparison with similar compounds is useful:

Compound NameIC50 (C6 Cell Line)IC50 (SH-SY5Y Cell Line)Mechanism
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide5.13 µM5.00 µMApoptosis induction, cell cycle arrest
5-Fluorouracil8.34 µM8.53 µMAntimetabolite action

This table illustrates that the compound exhibits superior potency compared to established chemotherapy agents.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Studies : Research indicated that compounds with similar structures showed varying degrees of cytotoxicity against different cancer cell lines, suggesting structure-activity relationships that could inform future drug design .
  • In Vitro Studies : In vitro analysis demonstrated that modifications to the pyrazole and isoxazole moieties could enhance biological activity, indicating pathways for further optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.